4-(3-Chloropropyl)phenol

Descripción general

Descripción

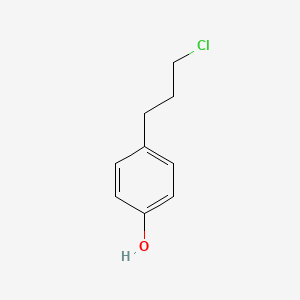

“4-(3-Chloropropyl)phenol” is a chemical compound with the molecular formula C9H11ClO . It has an average mass of 170.636 Da and a monoisotopic mass of 170.049850 Da .

Synthesis Analysis

A scalable and green protocol has been developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis

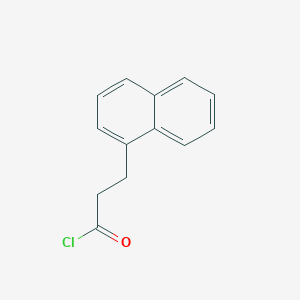

The molecular structure of “this compound” consists of a phenol group attached to a 3-chloropropyl group .Chemical Reactions Analysis

Phenols, including “this compound”, are highly reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are colorless liquids or solids but can turn reddish-brown in the atmosphere due to oxidation .Aplicaciones Científicas De Investigación

Synthesis and Application in Carbohydrate Chemistry

- Multigram-Scale Synthesis : 4-(3-Chloropropyl)phenol has been efficiently synthesized on a multigram scale. This synthesis process, starting from 4-hydroxybenzaldehyde, yields over 70% of the desired product. This compound is particularly useful in the synthesis of glycosides bearing "universal" 4-(ω-chloroalkoxy)phenyl aglycons, a significant component in carbohydrate chemistry (Zinin et al., 2017).

Environmental and Analytical Applications

- Determination in Water and Effluents : The presence of various phenolic compounds, including this compound, has been determined in water and industrial effluents. This is achieved using polymeric liquid-solid extraction cartridges, demonstrating the compound's relevance in environmental monitoring and industrial applications (Castillo et al., 1997).

Biodegradation and Environmental Impact

- Cometabolic Degradation by Acinetobacter Species : Research on the degradation of chlorophenols, including 4-chlorophenol (a structurally related compound), by Acinetobacter species highlights the biological processes involved in the breakdown of these compounds in the environment. This study provides insight into the potential environmental impact and biodegradation pathways of chlorophenols (Kim & Hao, 1999).

Molecular Docking and Quantum Chemical Calculations

- Molecular Structure Analysis : Molecular docking and quantum chemical calculations have been performed on similar chlorophenol compounds. These studies involve analyzing the molecular structure, spectroscopic data, and potential biological effects of these compounds, providing a deeper understanding of their chemical properties and potential applications (Viji et al., 2020).

Adsorption and Removal Studies

- Removal by Activated Carbon : Studies on the removal of various substituted phenols, including chlorophenols, by activated carbon highlight the effectiveness of this method in treating water contaminated with these compounds. This research has implications for environmental cleanup and water treatment technologies (Daifullah & Girgis, 1998).

Photocatalytic Degradation

- Visible-Light-Induced Degradation : Visible-light-induced degradation of chlorophenols, such as 4-chlorophenol, in aqueous suspension of titania has been demonstrated. This suggests the potential for using photocatalytic processes in the degradation of these compounds under visible light conditions, offering a novel approach to environmental remediation (Kim & Choi, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-chloropropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMTVJTVYPCOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552716 | |

| Record name | 4-(3-Chloropropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99103-80-7 | |

| Record name | 4-(3-Chloropropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Propylthio)phenyl]amine hydrochloride](/img/structure/B3176319.png)

amine hydrochloride](/img/structure/B3176404.png)